三苯甲醚

描述

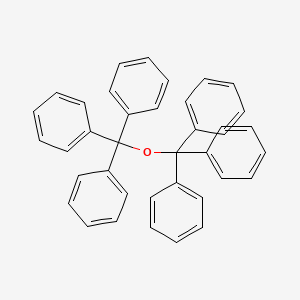

Trityl ether, also known as 1,1’,1’‘,1’‘’,1’‘’‘,1’‘’‘’- (Oxydimethanetetrayl)hexabenzene, is a chemical compound with the molecular formula C38H30O . It is related to triphenylmethanol, a white crystalline solid that is insoluble in water and petroleum ether, but well soluble in ethanol, diethyl ether, and benzene .

Synthesis Analysis

Trityl radicals, including trityl ether, have been synthesized through various methods. One approach involves the reaction of aliphatic and aromatic secondary and tertiary N-tritylamines with lithium powder and a catalytic amount of naphthalene . Another method involves the use of visible light photocatalysis for the cleavage of trityl thioethers or ethers under pH-neutral conditions .Molecular Structure Analysis

The molecular structure of trityl ether is complex. Its molecular formula is C38H30O, and it has an average mass of 502.644 Da . The structure of trityl ether is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

Trityl cations, which are related to trityl ether, have been applied as neutral Lewis acids in different chemical reactions . They are most widely used in hydride abstraction reactions both in the study of mechanisms transformations (organometallic and organic) and in organic syntheses . Trityl ethers are easily cleaved to tritanol and another alcohol by strong acids at room temperature .Physical And Chemical Properties Analysis

Trityl ether is a colorless solid that is soluble in nonpolar organic solvents and not in water . It is related to triphenylmethanol, which produces an intensely yellow color in strongly acidic solutions .科学研究应用

三苯甲醚在有机合成中

三苯甲醚广泛用于有机合成中对醇的保护。Lundquist、Satterfield 和 Pelletier (2006) 开发了一种在溶液中对醇进行三苯甲基保护的方法,该方法与碱不稳定的 Fmoc 保护基相容,并且可适应于含卤醇的三苯甲基保护。该方法显示出未来组合应用的潜力,突出了它在合成过程中的多功能性 (Lundquist、Satterfield 和 Pelletier,2006)。

三苯甲醚和碳水化合物

三苯甲醚已在碳水化合物的背景下进行研究,Helferich (1948) 指出了它们由三苯甲醇制备以及在碳水化合物的三苯甲基化中的用途。此过程涉及重结晶和色谱,三苯甲醚在不同的溶剂中显示出不同的溶解度。它们裂解为三苯甲醇和另一种醇是通过室温下的强酸实现的,这在碳水化合物化学中很有用 (Helferich,1948)。

三苯甲醚的选择性裂解

Yadav 等人 (2001) 证明了使用三溴化铟在乙腈水溶液中将三苯甲醚化学选择性地脱保护为相应的醇。该方法与各种官能团兼容,强调了这种方法在有机合成中的选择性 (Yadav、Reddy、Srinivas 和 Maiti,2001)。

三苯甲基化试剂

Jyothi 等人 (2007) 引入了用于醇的高效三苯甲基化的新试剂。他们的研究提供了对可用于三苯甲基化的替代试剂的见解,拓宽了三苯甲醚在有机合成中的应用范围 (Jyothi、Mahalingam、Ilangovan 和 Sharma,2007)。

质谱和三苯甲醚

Sheikh、Duffield 和 Djerassi (1968) 探索了三苯甲醚在质谱中的用途。他们发现伯醇的三苯甲基衍生物会产生丰富的分子离子,这对于确定母体醇的同位素纯度很有用。该研究证明了三苯甲醚在促进质谱分析中的作用 (Sheikh、Duffield 和 Djerassi,1968)。

醇的催化和保护

Reddy 等人 (2008) 描述了一种酸催化的醇保护方法,使用三苯甲醇和三(五氟苯基)硼烷作为催化剂,将其作为三苯甲醚。该方法表现出化学选择性和温和性,突出了它在其他官能团存在下保护醇中的适用性 (Reddy、Rajesh、Balaji 和 Chethan,2008)。

三苯甲醚的裂解

Yadav 和 Subba Reddy (2000) 开发了一种在中性条件下使用甲醇中的 CBr4 将三苯甲醚选择性地脱保护为相应醇的方法。该技术提供了一种选择性方法来脱保护三苯甲醚,而不影响其他羟基保护基 (Yadav 和 Subba Reddy,2000)。

离子液体中的三苯甲基化

Sreedhar 等人 (2009) 提出了一种使用三苯甲基氯化物和 FeCl3 在离子液体中作为催化剂将醇保护为三苯甲醚的方法。该方法以其效率、反应时间短以及使用离子液体轻松分离产物和催化剂再循环而著称,强调了它的环境友好性 (Sreedhar、Radhika、Neelima、Chowdary 和 Rao,2009)。

三苯甲醚在聚合物合成中

Acar 和 Küçüköner (1997) 探索了三苯甲基封端的聚(丁基乙烯基醚) 在丁基乙烯基醚聚合中的用途,展示了三苯甲醚在聚合物合成中的潜力。他们的工作为通过准活性自由基机理制备嵌段共聚物开辟了途径 (Acar 和 Küçüköner,1997)。

作用机制

The trityl group, which is part of trityl ether, is often used as a protective group in organic synthesis . It is useful for the protection of primary alcohol selectively, in the existence of a secondary and/or tertiary alcohol . The trityl group can be removed under various conditions, such as reductive cleavage with Li/naphthalene in tetrahydrofuran (THF) .

未来方向

Trityl radicals, including trityl ether, have attracted a lot of attention in recent years due to their potential applications in various fields such as Molecular Magnets, Spin Labels, Spintronics, Dynamic Nuclear Polarization, Imaging, Sensoring, and EPR-based Distance Measurements . The development of more effective processes for the synthesis and use of trityl radicals is an active area of research .

属性

IUPAC Name |

[diphenyl(trityloxy)methyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H30O/c1-7-19-31(20-8-1)37(32-21-9-2-10-22-32,33-23-11-3-12-24-33)39-38(34-25-13-4-14-26-34,35-27-15-5-16-28-35)36-29-17-6-18-30-36/h1-30H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXFXTBNFFMQVKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H30O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Azabicyclo[4.2.0]octane](/img/structure/B3326711.png)

![6-Aminospiro[3.3]heptane-2-carboxylic acid](/img/structure/B3326757.png)

![3-Amino-4-[(2-methoxyethyl)amino]benzoic acid](/img/structure/B3326780.png)